N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide
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Overview
Description
N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide is a complex organic compound with a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a chlorobenzamide moiety attached to an 8-methyl-8-azabicyclo[3.2.1]octane scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(8-methyl-8-azabicyclo[321]oct-3-yl)-4-chlorobenzamide typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations starting from achiral tropinone derivatives . The reaction conditions often include the use of chiral catalysts and specific solvents to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The pathways involved in this mechanism are complex and may include inhibition of certain ion channels and modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Hyoscyamine: Shares the 8-methyl-8-azabicyclo[3.2.1]octane core but has different substituents, leading to distinct biological activities.
Uniqueness
N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-chlorobenzamide is unique due to its specific combination of the chlorobenzamide group with the 8-azabicyclo[3.2.1]octane scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c1-18-13-6-7-14(18)9-12(8-13)17-15(19)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQKEPLNPGYNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727012 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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